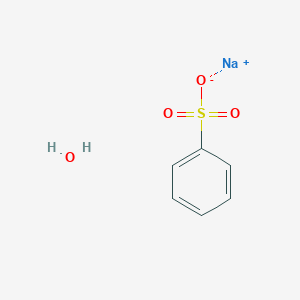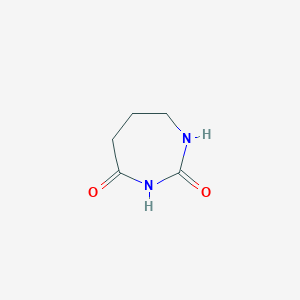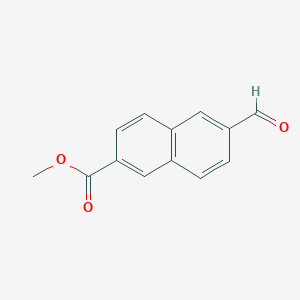
6-Octen-3-one, 7-methyl-
Overview
Description
6-Octen-3-one, 7-methyl- is an organic compound with the molecular formula C10H18O. It is a ketone with a characteristic odor and is often used in the flavor and fragrance industry. This compound is known for its mushroom-like aroma and is a significant component in the aroma profile of various fungi and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-3-one, 7-methyl- can be achieved through several methods. One common approach involves the oxidation of 6-Octen-3-ol, 7-methyl- using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 6-Octen-3-one, 7-methyl- often involves the catalytic oxidation of 6-Octen-3-ol, 7-methyl- using metal catalysts such as palladium or platinum. The process is optimized for high yield and purity, with reaction conditions carefully controlled to prevent over-oxidation and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
6-Octen-3-one, 7-methyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction using reagents like sodium borohydride or lithium aluminum hydride converts it back to 6-Octen-3-ol, 7-methyl-.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 6-Octen-3-ol, 7-methyl-.
Substitution: Various substituted ketones and alcohols.
Scientific Research Applications
6-Octen-3-one, 7-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its role in the aroma profile of fungi and plants.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the flavor and fragrance industry for its characteristic odor.
Mechanism of Action
The mechanism of action of 6-Octen-3-one, 7-methyl- involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may act as a signaling molecule, influencing various biochemical pathways. The compound can also interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Octen-3-one: Another ketone with a similar structure and odor profile.
6-Octen-1-ol, 7-methyl-: The alcohol counterpart of 6-Octen-3-one, 7-methyl-.
1-Octen-3-ol: An alcohol with a mushroom-like odor, commonly found in fungi.
Uniqueness
6-Octen-3-one, 7-methyl- is unique due to its specific structure, which imparts a distinct aroma and reactivity. Its presence in various natural sources and its role in flavor and fragrance applications set it apart from other similar compounds.
Properties
IUPAC Name |
7-methyloct-6-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFCEAOQAPBGKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543568 | |
| Record name | 7-Methyloct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-47-0 | |
| Record name | 7-Methyloct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















